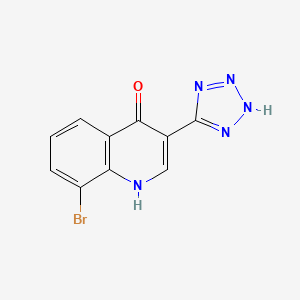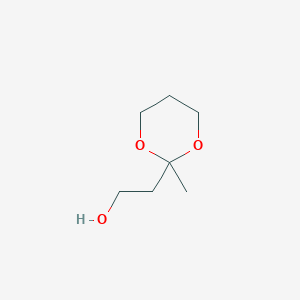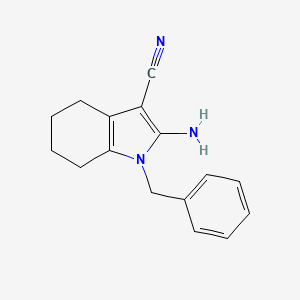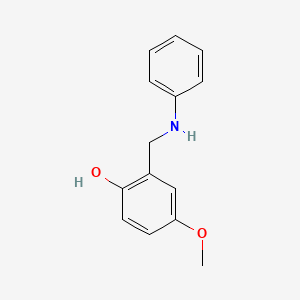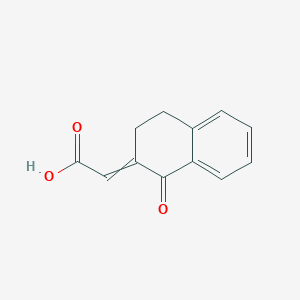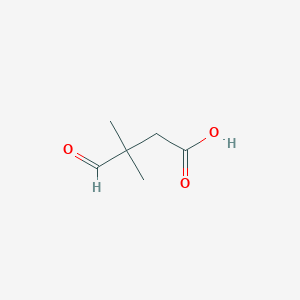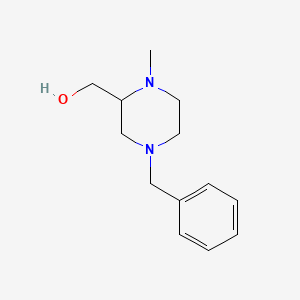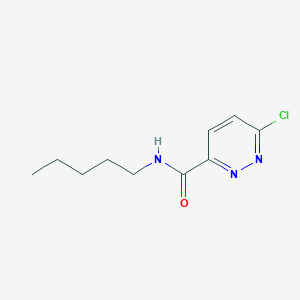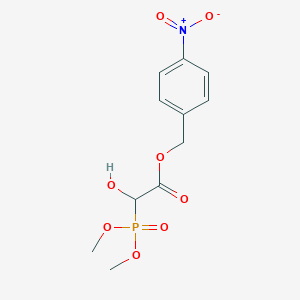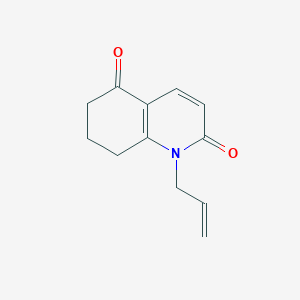
(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of a tetrahydrofuran ring substituted with a benzylamino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable tetrahydrofuran derivative with benzylamine. For instance, the reaction of 4-chlorotetrahydrofuran with benzylamine under basic conditions can yield the desired product. Another method involves the reduction of a corresponding benzylamino-substituted tetrahydrofuran-3-one using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative with a primary amine group.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzylamino-substituted tetrahydrofuran-3-one or carboxylic acid derivatives.
Reduction: Formation of tetrahydrofuran derivatives with primary amine groups.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme-catalyzed reactions. It may also serve as a ligand in the design of enzyme inhibitors .
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and in the optimization of chemical processes .
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The hydroxyl group at the 3-position can participate in hydrogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
trans-4-Amino-tetrahydrofuran-3-ol: This compound lacks the benzyl group and has a primary amine group instead of a benzylamino group.
trans-4-(Methylamino)tetrahydrofuran-3-ol: This compound has a methylamino group instead of a benzylamino group.
Uniqueness: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s hydrophobicity and can influence its binding interactions with target proteins. This structural feature distinguishes it from other similar compounds and makes it a valuable scaffold for various applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S,4R)-4-(benzylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
PPYCPKIAXTYTGE-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


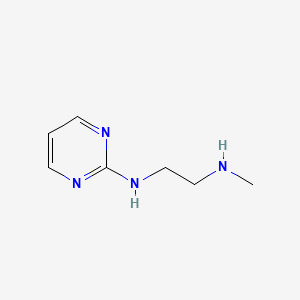
![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)
![2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)
